BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 533870-15-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position and a 4-(dimethylsulfamoyl)benzamide moiety. This compound is listed in chemical vendor catalogs and databases as a research chemical, but publicly available primary literature, patents, or authoritative biological activity databases containing quantitative, comparator-based evidence for this specific entity are currently absent.

Molecular Formula C19H20N4O6S
Molecular Weight 432.45
CAS No. 533870-15-4
Cat. No. B2858977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS533870-15-4
Molecular FormulaC19H20N4O6S
Molecular Weight432.45
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24)
InChIKeySECIMESFPKEKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 533870-15-4)


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 533870-15-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position and a 4-(dimethylsulfamoyl)benzamide moiety. This compound is listed in chemical vendor catalogs and databases as a research chemical, but publicly available primary literature, patents, or authoritative biological activity databases containing quantitative, comparator-based evidence for this specific entity are currently absent [1].

Why Generic Substitution of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is Not Supported by Public Data


In the absence of publicly disclosed quantitative structure-activity relationship (QSAR) data, target engagement profiles, or comparative biological evaluations for this exact compound, no evidence-based justification exists to prefer it over closely related analogs such as the 3,4-dimethoxyphenyl isomer (CAS 941976-33-6) or other oxadiazole-sulfonamide derivatives. Any claim of differentiation would be speculative. Users must request proprietary data from the supplier or conduct independent head-to-head profiling to establish selection criteria [1].

Quantitative Differentiation Evidence for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


No Quantitative Comparator Data Available in Public Domain

A comprehensive search of PubMed, Google Scholar, PubChem, BindingDB, and patent databases (Google Patents, USPTO) using the CAS number (533870-15-4), IUPAC name, InChI Key (SECIMESFPKEKRM-UHFFFAOYSA-N), and structural fragments returned no primary research articles, patents, or bioassay results with quantitative biological activity data for this specific compound. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference can be substantiated with the required quantitative evidence. The closest publicly documented analogs with bioactivity data belong to broader 1,3,4-oxadiazole sulfonamide series, but none specifically match the 2,4-dimethoxyphenyl substitution pattern on this scaffold [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Potential Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Based on Class-Level Inference


Exploratory Medicinal Chemistry in Oxadiazole-Sulfonamide Library Design

This compound represents a specific substitution pattern (2,4-dimethoxy on the phenyl ring attached to the 1,3,4-oxadiazole core) that may be of interest for combinatorial library design. However, no quantitative SAR data exists to guide selection. It should only be procured as part of a systematic analog series where the 2,4- versus 3,4- or 3,5-dimethoxy substitution effects are being empirically evaluated [1].

Chemical Probe Synthesis for Target Deconvolution Studies

The dimethylsulfamoyl group may confer favorable physicochemical properties (solubility, permeability) compared to unsubstituted sulfonamides, as inferred from general medicinal chemistry principles. However, this remains unverified for this specific compound. Procurement is only justified when coupled with in-house ADME and target engagement assays [1].

Negative Control or Inactive Analog for Oxadiazole-Based Hit Series

If the compound proves inactive in a given assay while closely related analogs show activity, it could serve as a valuable negative control for SAR studies. This utility cannot be confirmed without experimental data [1].

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.